5-Chloro-1,3-benzothiazole-4-sulfonyl chloride

Descripción general

Descripción

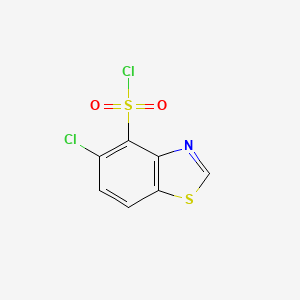

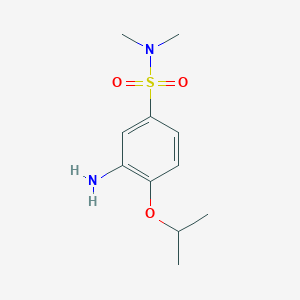

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is a chemical compound with the CAS Number: 1094671-88-1 . It has a molecular weight of 268.14 .

Molecular Structure Analysis

The InChI code for 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is1S/C7H3Cl2NO2S2/c8-4-1-2-5-6 (10-3-13-5)7 (4)14 (9,11)12/h1-3H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride include a molecular weight of 268.14 . Unfortunately, other specific properties like melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Synthesis Applications

Peptide Synthesis : 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride is used in the solution-phase synthesis of peptides. It was employed in preparing the cyclosporin 8-11 tetrapeptide subunit through efficient coupling and methylation steps, facilitating purification by extraction (Vedejs & Kongkittingam, 2000).

Friedel-Crafts Sulfonylation : This compound plays a role in Friedel-Crafts sulfonylation reactions. Its use in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids has been shown to enhance reactivity and yield of diaryl sulfones (Nara, Harjani, & Salunkhe, 2001).

Synthesis of Thiazole Derivatives : It is instrumental in synthesizing 4-tosyl-5-chlorothiazole-2-thiol derivatives, where its oxidation yields new thiazole derivatives with potential applications in various fields (Kornienko, Zyabrev, & Brovarets, 2014).

Antiviral Compound Synthesis : This chemical is used in the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, demonstrating certain antiviral activities, particularly against tobacco mosaic virus (Chen et al., 2010).

Interaction with Biological Molecules

Peptide-Dye Interactions : Studies have shown its interaction with peptides, where aggregates of this compound bind to alpha-helix and beta-sheet forming peptides. This interaction was investigated using techniques like absorption spectroscopy and cryogenic transmission electron microscopy (von Berlepsch et al., 2010).

Aggregation Behavior in Aqueous Solutions : The aggregation behavior of a derivative of 5-Chloro-1,3-benzothiazole-4-sulfonyl chloride in aqueous solutions was explored. This study is significant in understanding its self-assembly into various structures like dimers and aggregates in different environments (Berlepsch & Böttcher, 2018).

Environmental Impact and Transformation

- Transformation in Chlorination Processes : The compound’s behavior and transformation during chlorination processes have been studied, which is crucial for understanding its fate in municipal wastewaters and affected drinking waters (Dodd & Huang, 2004).

Safety And Hazards

The safety data sheet for a similar compound, 1,3-Benzothiazole-4-sulfonyl Chloride, indicates that it causes severe skin burns and eye damage . It’s advisable to handle such compounds with appropriate personal protective equipment and to avoid breathing its dust, fume, gas, mist, vapours, or spray .

Propiedades

IUPAC Name |

5-chloro-1,3-benzothiazole-4-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2NO2S2/c8-4-1-2-5-6(10-3-13-5)7(4)14(9,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZAWJILQDJACID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1SC=N2)S(=O)(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1,3-benzothiazole-4-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)

![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)

![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)

![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)